Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate
Description
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate (CAS: 304896-38-6) is a malonate derivative featuring a 4-methylphenyl-substituted furyl group at the methylene position. Its molecular formula is C₁₉H₂₀O₅, with an average mass of 328.364 g/mol and a ChemSpider ID of 1270680 . The compound is synthesized via condensation reactions involving diethyl ethoxymethylene malonate and aryl/furyl precursors, followed by cyclization or functionalization steps .
Properties
CAS No. |
304896-38-6 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
diethyl 2-[[5-(4-methylphenyl)furan-2-yl]methylidene]propanedioate |
InChI |
InChI=1S/C19H20O5/c1-4-22-18(20)16(19(21)23-5-2)12-15-10-11-17(24-15)14-8-6-13(3)7-9-14/h6-12H,4-5H2,1-3H3 |
InChI Key |
DVCNIVCPEPLRIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting diethyl malonate with 5-(4-methylphenyl)-2-furaldehyde in the presence of a base, such as piperidine or pyridine, under reflux conditions . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The malonate ester can undergo nucleophilic substitution reactions to form various substituted malonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate involves its ability to act as a Michael acceptor in nucleophilic addition reactions. The compound’s furan ring and malonate ester groups provide sites for interaction with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is leveraged in organic synthesis to construct complex molecular architectures.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related diethyl malonate derivatives:
Key Observations :
Comparison of Reaction Conditions
Key Observations :
- Toluene and ethanol are common solvents, but diphenyl ether is used for high-temperature cyclization in halogenated furyl derivatives .
Physical and Chemical Properties
Melting Points and Stability
Key Observations :
Bioactivity of Analogs
- Anti-inflammatory and Antibacterial Activity: Diethyl 2-((2,4-difluorophenylamino)methylene)malonate (52) demonstrated preliminary anti-inflammatory and antibacterial effects .
- Antiparasitic Potential: Bromophenyl and chlorophenyl analogs (e.g., S1 in ) were explored as antiparasitic leads .
Biological Activity
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate is a synthetic compound that has attracted interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C18H17NO5
Molecular Weight : 325.34 g/mol
CAS Number : 302821-51-8
The compound features a unique structure characterized by a furan ring, a methylene bridge, and a malonate ester. The presence of the 4-methylphenyl group enhances its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may inhibit bacterial growth through mechanisms that disrupt cellular processes or induce oxidative stress.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
The proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death. Additionally, the compound may interact with various cellular targets, including enzymes involved in cell proliferation and survival pathways.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents . -
Antimicrobial Efficacy :
Another study assessed the antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The compound showed promising results with an MIC value significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment option . -
Mechanistic Insights :
Research published in Bioorganic & Medicinal Chemistry explored the mechanism by which this compound induces apoptosis. The study revealed that the compound activates caspase pathways and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
